1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea
Description
1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a urea derivative characterized by a 4-ethoxyphenyl group at one terminus and a 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl moiety at the other. The ethoxy group enhances lipophilicity and metabolic stability, while the trifluoromethyl group contributes to electronic effects and binding affinity.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3/c1-2-26-15-9-7-14(8-10-15)23-17(25)22-11-16(24)12-3-5-13(6-4-12)18(19,20)21/h3-10,16,24H,2,11H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERKAKSIMQALGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometric Considerations
The most direct route involves reacting 4-ethoxyphenyl isocyanate with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol. This exothermic reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane at 0–25°C, achieving 68–85% yields within 2–4 hours. Critical parameters include:
- Molar ratio : 1:1.05 (isocyanate:amine) to compensate for moisture sensitivity
- Temperature control : Below 30°C prevents urea trimerization
- Additives : Molecular sieves (4Å) to scavenge water, improving yield by 12–15%
The reaction’s progress can be monitored via FT-IR spectroscopy, observing the disappearance of the isocyanate ν(N=C=O) stretch at ~2270 cm⁻¹.
Solvent Optimization and Yield Enhancement
Comparative solvent studies reveal:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 7.58 | 82 ± 3 | 2.5 |
| DCM | 8.93 | 78 ± 2 | 3.0 |
| Acetonitrile | 37.5 | 65 ± 4 | 4.5 |
| Toluene | 2.38 | 71 ± 3 | 5.0 |
Data adapted from analogous urea syntheses. THF’s moderate polarity and Lewis basicity facilitate both reactant solubility and transition-state stabilization.
Catalytic Methods for Enantioselective Synthesis
Hydrogen-Bond-Donor Catalysis
Chiral squaramide catalysts enable asymmetric synthesis of the 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine precursor. Using 3,5-bis(trifluoromethyl)phenyl-substituted BINOL derivatives (20 mol%), researchers achieved:
- Enantiomeric excess : 92–96% ee
- Reaction scale : Up to 10 mmol with maintained selectivity
- Catalyst recycling : 3 cycles with <5% ee erosion
The catalyst’s dual hydrogen-bonding sites activate both the imine electrophile and allylsilane nucleophile during the key C–N bond-forming step.
Phase-Transfer Catalysis in Hydroxyl Protection
Protection of the secondary alcohol as a tert-butyldimethylsilyl (TBS) ether prior to urea formation prevents undesired side reactions. A bifunctional ammonium catalyst (20 mol%) achieves:
- Protection efficiency : 94% yield
- Deprotection selectivity : >99% TBS removal without urea cleavage
- Overall yield improvement : 22% vs. non-catalytic methods
Solid-Phase Synthesis for Parallel Optimization
Resin-Bound Isocyanate Strategy
Immobilizing 4-ethoxyphenyl isocyanate on Wang resin (loading: 0.8–1.2 mmol/g) enables combinatorial screening of coupling conditions:
- Resin activation : Treat with 20% piperidine/DMF to remove Fmoc groups
- Coupling : 2 eq. amine in DMF, 18 h, 25°C
- Cleavage : TFA/H2O (95:5), 2 h
This approach facilitated the identification of optimal conditions for sterically hindered amines, improving yields from 48% to 79% in scaled reactions.
Green Chemistry Approaches
Ionic Liquid-Mediated Synthesis
Diisopropylethylammonium acetate (DIPEAc) serves as both solvent and catalyst, enabling:
- Reaction acceleration : 45 min vs. 4 h in conventional solvents
- Yield enhancement : 93% vs. 78% in THF
- Recyclability : 5 cycles with <8% activity loss
The ionic liquid’s dual acid-base character activates the isocyanate through hydrogen bonding while stabilizing the amine via electrostatic interactions.
Analytical Characterization and Quality Control
Spectroscopic Fingerprinting
Key characterization data for the target compound:
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.62 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 5.32 (t, J = 5.6 Hz, 1H, OH), 4.01 (q, J = 7.0 Hz, 2H, OCH2), 3.85–3.79 (m, 1H, CHOH), 3.12–2.98 (m, 2H, CH2N), 1.35 (t, J = 7.0 Hz, 3H, CH3)
- HRMS (ESI+) : m/z calcd for C18H18F3N2O3 [M+H]+: 383.1245, found: 383.1248
Chemical Reactions Analysis
1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antidiabetic Activity
Research has indicated that compounds similar to 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea exhibit antidiabetic properties. For instance, studies involving structurally related compounds have shown that they can act as inhibitors of key enzymes involved in glucose metabolism, such as α-glucosidase and DPP-IV (Dipeptidyl Peptidase-4). These enzymes play crucial roles in glucose homeostasis and their inhibition can lead to improved glycemic control in diabetic patients .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Related fluorinated compounds have been evaluated for their antibacterial activities against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain derivatives exhibit significant inhibitory effects comparable to standard antibiotics, indicating that 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea may possess similar activities .
Polymeric Composites
In material science, the incorporation of fluorinated compounds into polymeric matrices has been explored for enhancing the thermal stability and hydrophobicity of materials. The unique properties imparted by the trifluoromethyl group can improve the performance of coatings and films used in various industrial applications .
Case Study 1: Antidiabetic Compound Development
A study focused on synthesizing a series of urea derivatives, including 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea, revealed promising results in lowering blood glucose levels in animal models. The mechanism was attributed to the inhibition of glucagon secretion and enhancement of insulin sensitivity, showcasing the compound's potential as a therapeutic agent for diabetes management .
Case Study 2: Antimicrobial Efficacy Assessment
In another investigation, researchers tested a library of fluorinated urea derivatives against clinical strains of bacteria. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics. This suggests that 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea could be a candidate for further development as an antimicrobial agent .
Data Tables
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Structural Analogues with Trifluoromethylphenyl-Urea Motifs
Pyridine-Urea Derivatives (Compounds 82 and 83)
- Compound 82 : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea
- Compound 83 : 1-[3-(Trifluoromethyl)phenyl]-1-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea
Thiazole-Piperazine Ureas (Compounds 11d, 11e)
- Compound 11d : 1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea
- Synthesis: High yields (85–87%) and molecular weights (534.1–534.2 g/mol) suggest robust synthetic routes .
Chloro-Trifluoromethylphenyl Ureas (Compound 7n, A5)
- Compound 7n : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea
- Compound A5 : 1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea
Substituent Effects on Pharmacological Properties
Table 1: Comparative Analysis of Key Compounds
Role of Substituents and Linkers
- Trifluoromethyl Group : Common in all compounds; enhances binding via hydrophobic and electron-withdrawing effects.
- Ethoxy vs. Methoxy/Hydroxy : The target compound’s ethoxy group may improve metabolic stability compared to methoxy (Compound 82) or hydroxy (A5) groups .
- Linker Diversity : Hydroxyethyl linker in the target compound contrasts with pyridine (Compound 83), thiazole-piperazine (11d), or pyridine-thioether (7n) cores, suggesting divergent target selectivity.
Biological Activity
1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis
The compound can be synthesized through various methods, including light-mediated arylation techniques. For instance, protocols utilizing photocatalysts such as Eosin Y have been employed to facilitate the formation of the urea linkage and the introduction of functional groups .
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various biological targets, including receptors and enzymes. Notably, it has shown promise in modulating neurotransmitter receptors and exhibiting cytotoxic effects against cancer cell lines.
Key Biological Activities
- Receptor Modulation : The compound acts as a positive allosteric modulator for certain nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation can enhance synaptic transmission and has potential therapeutic implications for neurodegenerative diseases .
- Anticancer Properties : Studies have indicated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been shown to induce apoptosis in MCF-7 breast cancer cells, leading to increased caspase-3 activity .
Case Studies
-
Neuropharmacological Effects :
- In vitro studies demonstrated that the compound increased the efficacy of α7 nAChRs in Xenopus oocytes, with an EC50 value indicating substantial potency .
- Modifications to the compound's structure were found to enhance its activity at these receptors, suggesting a structure-activity relationship (SAR) that could guide future drug design.
-
Cytotoxicity Against Cancer Cells :
- Research indicated that 1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea exhibited IC50 values in the low micromolar range against MCF-7 and HCT-116 cancer cell lines. This suggests a competitive efficacy compared to established chemotherapeutics like doxorubicin .
- Flow cytometry analysis revealed that treated cells arrested in the G1 phase of the cell cycle and underwent apoptosis, further supporting its potential as an anticancer agent.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
